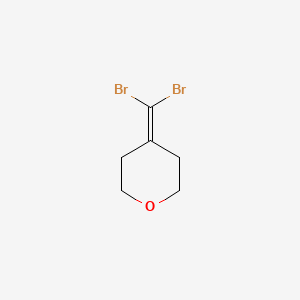

4-(Dibromomethylidene)oxane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dibromomethylidene)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O/c7-6(8)5-1-3-9-4-2-5/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELPEJKXODGDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=C(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dibromomethylidene)oxane

Foreword: The Strategic Importance of Novel Oxane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures with desirable pharmacological profiles is paramount. Among the saturated heterocyclic systems, oxanes (tetrahydropyrans) represent a privileged scaffold due to their favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. The introduction of unique functionalities onto this core can unlock new chemical space and provide innovative starting points for drug development programs. This guide details the synthesis and characterization of a novel oxane derivative, 4-(Dibromomethylidene)oxane, a versatile intermediate poised for further chemical elaboration. The gem-dibromoalkene moiety serves as a synthetic linchpin, amenable to a variety of transformations including metal-catalyzed cross-coupling reactions and conversion to terminal alkynes, thereby offering a gateway to a diverse array of more complex molecules.[1][2]

This document provides a comprehensive, field-proven methodology for the preparation and rigorous characterization of this compound, grounded in established chemical principles and supported by authoritative literature. It is intended for researchers, scientists, and professionals in drug development who seek to expand their synthetic repertoire and leverage novel building blocks in their research endeavors.

I. Synthetic Strategy: The Corey-Fuchs Reaction as the Method of Choice

The conversion of a ketone to a gem-dibromoalkene is a cornerstone transformation in organic synthesis. While several methods exist, the Corey-Fuchs reaction stands out for its reliability, mild reaction conditions, and broad substrate scope.[3][4][5][6] This reaction, developed by E.J. Corey and P.L. Fuchs, utilizes a pre-formed phosphorus ylide generated from triphenylphosphine and carbon tetrabromide to transform a carbonyl group into a dibromomethylidene group.[4][6]

The choice of the Corey-Fuchs reaction for the synthesis of this compound from the readily available starting material, oxan-4-one, is predicated on several key advantages:

-

High Functional Group Tolerance: The reaction conditions are generally mild and neutral, which is crucial for preserving the integrity of the oxane ring, a moiety that can be susceptible to ring-opening under harsh acidic or basic conditions.[7]

-

Predictable Reactivity: The mechanism is well-understood, allowing for rational optimization and troubleshooting.

-

Direct Conversion: It provides a direct one-step conversion of the ketone to the desired gem-dibromoalkene, minimizing the number of synthetic operations and potential for material loss.

Reaction Mechanism

The Corey-Fuchs reaction proceeds through two main stages: the formation of the phosphorus ylide and the subsequent Wittig-type reaction with the ketone.[3][6]

-

Ylide Formation: Two equivalents of triphenylphosphine react with carbon tetrabromide. The first equivalent of triphenylphosphine is brominated, generating a phosphonium salt. A second equivalent of triphenylphosphine then acts as a base to deprotonate the intermediate, yielding the reactive dibromomethylenetriphenylphosphorane ylide.

-

Wittig Reaction: The phosphorus ylide attacks the electrophilic carbonyl carbon of oxan-4-one, leading to the formation of a betaine intermediate. This intermediate then collapses to form the desired this compound and triphenylphosphine oxide as a byproduct.[3]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add triphenylphosphine (2.2 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the resulting solution to 0 °C in an ice bath.

-

Ylide Formation: To the cooled solution, add carbon tetrabromide (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C. The solution will typically turn from colorless to a yellow-orange suspension. Stir the mixture at 0 °C for 30 minutes.

-

Aldehyde Addition: Dissolve oxan-4-one (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the dried organic solution and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless oil or a low-melting solid.

III. Safety and Handling

The synthesis of this compound involves the use of hazardous materials. Adherence to safety protocols is mandatory.

-

Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction. [8][9]Handle with gloves and avoid creating dust. [10][11][12]* Carbon Tetrabromide (CBr₄): A toxic and lachrymatory substance. Handle only in a well-ventilated fume hood with appropriate PPE.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation.

All waste materials should be disposed of in accordance with institutional and local regulations.

IV. Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two sets of magnetically non-equivalent methylene protons on the oxane ring. These will likely appear as triplets in the regions of approximately 2.5-3.0 ppm and 3.8-4.2 ppm, with coupling to each other. The integration of these signals should be in a 4H:4H ratio.

-

¹³C NMR: The carbon NMR spectrum will be highly informative. A key signal will be the quaternary carbon of the dibromomethylidene group, expected to appear downfield in the region of 80-100 ppm. The exocyclic double bond carbon (=CBr₂) should be in the range of 130-140 ppm. The two sets of methylene carbons of the oxane ring are expected in the aliphatic region, typically around 30-40 ppm and 60-70 ppm (for the carbons adjacent to the oxygen).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

| Wavenumber (cm⁻¹) | Assignment |

| 2950-2850 | C-H stretching (alkane) |

| 1650-1600 | C=C stretching (alkene) |

| 1150-1050 | C-O-C stretching (ether) |

| 800-700 | C-Br stretching |

The C=C stretching frequency might be weak due to the symmetrical nature of the substitution. [13]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a triplet of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

-

Fragmentation: Common fragmentation pathways may involve the loss of a bromine atom or cleavage of the oxane ring.

V. Potential Applications and Future Directions

This compound is a versatile building block with significant potential in organic synthesis and medicinal chemistry. The gem-dibromoalkene functionality can be readily transformed into a terminal alkyne via a second step of the Corey-Fuchs reaction (treatment with a strong base like n-butyllithium). [5][14]This opens up the possibility of using this compound in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate a wide range of triazole-containing oxane derivatives. [2] Furthermore, the gem-dibromoalkene can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and other carbon-based substituents at the 4-position of the oxane ring. [1]These transformations provide access to a diverse library of novel oxane-based compounds for biological screening and drug discovery programs.

VI. Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By leveraging the robust and reliable Corey-Fuchs reaction, this novel building block can be prepared in a straightforward manner. The detailed experimental protocol, coupled with the predicted characterization data, offers a self-validating system for researchers to successfully synthesize and confirm the identity of this valuable synthetic intermediate. The potential for further elaboration of the dibromomethylidene moiety underscores the strategic importance of this compound in the exploration of new chemical space for drug discovery and other applications.

References

- Vertex AI Search. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing.

- Organic Chemistry Portal. (n.d.). Appel Reaction.

- ChemicalBook. (n.d.). 4-METHYL-1,3-DIOXANE(1120-97-4) 1H NMR spectrum.

- Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine.

- Wikipedia. (n.d.). Corey–Fuchs reaction.

- Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis of enol ethers.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- Chemical Reviews. (n.d.). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems.

- SpectraBase. (n.d.). 4,4'-(oxydiethylene)dimorpholine - Optional[13C NMR] - Spectrum.

- ResearchGate. (n.d.). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes | Request PDF.

- Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX.

- TUE Research portal. (n.d.). Formation of enol ethers by alkylation of ketones.

- Loba Chemie. (2015, April 9). TRIPHENYL PHOSPHINE EXTRA PURE MSDS CAS No.

- ResearchGate. (n.d.). ChemInform Abstract: New Reagents and Synthetic Approaches to the Appel Reaction | Request PDF.

- RSC Publishing. (2025, March 17). Corey–Fuchs reaction enabled synthesis of natural products: a review.

- ChemicalBook. (n.d.). 1,4-Dibromobutane(110-52-1) IR Spectrum.

- Fisher Scientific. (2015, January 12). SAFETY DATA SHEET.

- Semantic Scholar. (n.d.). Formation and Addition Reactions of Enol Ethers.

- ChemicalBook. (n.d.). 1,2-Dibromoethane(106-93-4) 1H NMR spectrum.

- NIST. (n.d.). Mass spectra of the deuteromethanes.

- Spectroscopy Online. (2022, January 1). The Infrared Spectra of Polymers IV: Rubbers.

- Inchem.org. (n.d.). ICSC 0700 - TRIPHENYLPHOSPHINE.

- Benchchem. (n.d.). An In-depth Technical Guide to Geminal Dihalides: The Case of 1,1-Diiodoethane.

- University of Wisconsin. (n.d.). Carbonyl Chemistry :: Carbonium Ion Alkylation of Enol Silyl Ethers.

- ChemicalBook. (n.d.). 4-METHYL-1,3-PENTADIENE(926-56-7) 1H NMR spectrum.

- YouTube. (2014, September 19). Interpreting IR Scans Part 3 Exp 4.

- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.

- ChemicalBook. (n.d.). 4-methylquinoline(491-35-0) 1H NMR spectrum.

- YouTube. (2019, January 14). formation of enolates from esters and other acid derivatives.

- Beilstein Journals. (2018, April 23). Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene.

- NIST. (n.d.). Butane, 1,4-dibromo- - the NIST WebBook.

- chemeurope.com. (n.d.). Corey-Fuchs reaction.

- TCI EUROPE N.V. (n.d.). Corey-Fuchs Reaction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

- 5. BJOC - Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene [beilstein-journals.org]

- 6. Corey-Fuchs_reaction [chemeurope.com]

- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. lobachemie.com [lobachemie.com]

- 9. ICSC 0700 - TRIPHENYLPHOSPHINE [inchem.org]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(Dibromomethylidene)oxane: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(dibromomethylidene)oxane, a functionalized heterocyclic compound with potential applications in organic synthesis and drug discovery. While this specific molecule is not extensively cataloged, this document outlines its systematic identification, a robust and detailed protocol for its synthesis via the Corey-Fuchs reaction, and a prospective analysis of its physicochemical properties and spectroscopic signature. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar gem-dibromoalkene-containing scaffolds.

Compound Identification and Nomenclature

The nomenclature of heterocyclic compounds is systematized by the International Union of Pure and Applied Chemistry (IUPAC). The foundational ring system, a six-membered saturated ring containing one oxygen atom, is formally named "oxane". Consequently, the structure is systematically named:

-

Preferred IUPAC Name: this compound

-

Systematic IUPAC Name: 4-(Dibromomethylene)tetrahydro-2H-pyran

As of the latest searches, a specific CAS number for this compound has not been assigned in major chemical databases. For reference, the direct precursor for its most logical synthesis is:

-

Precursor: Tetrahydropyran-4-one

-

Precursor CAS Number: 22985-88-0

Synthetic Approach: The Corey-Fuchs Reaction

The conversion of a ketone to a gem-dibromoalkene is efficiently achieved through the Corey-Fuchs reaction. This two-step olefination protocol offers a reliable pathway to this compound from the readily available tetrahydropyran-4-one. The reaction proceeds via the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide, which then reacts with the ketone.

Reaction Rationale and Mechanistic Insight

The Corey-Fuchs reaction is a modification of the Wittig reaction, specifically designed for the one-carbon homologation of aldehydes and ketones to 1,1-dibromoalkenes. The choice of this reaction is predicated on its high efficiency and functional group tolerance under mild conditions.

The mechanism involves two key stages:

-

Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to generate the dibromomethylenetriphenylphosphorane ylide.

-

Wittig-type Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one, leading to the formation of an oxaphosphetane intermediate. This intermediate then collapses to yield the desired this compound and triphenylphosphine oxide as a byproduct.

Experimental Workflow Diagram

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 4-(Dibromomethylidene)oxane

Abstract

This document provides a comprehensive guide for the synthesis of 4-(dibromomethylidene)oxane, a valuable synthetic intermediate, starting from the commercially available precursor, tetrahydropyran-4-one (4-oxanone). The core of this synthesis is the application of the Corey-Fuchs reaction, a reliable and high-yielding method for the conversion of ketones into gem-dibromoalkenes. This note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses critical process parameters, work-up procedures, and safety considerations. The information is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a robust method for accessing this versatile chemical building block.

Introduction and Strategic Overview

The tetrahydropyran motif is a ubiquitous structural element in a vast number of biologically significant natural products.[1] The functionalization of this scaffold is a key objective in synthetic chemistry. This compound serves as a versatile intermediate; the gem-dibromoalkene moiety can be readily converted into a terminal alkyne via the Fritsch–Buttenberg–Wiechell rearrangement or engaged in various cross-coupling reactions, opening pathways to more complex molecular architectures.

The most direct and efficient strategy for the synthesis of this compound from a readily available starting material is the olefination of tetrahydropyran-4-one. While several olefination methods exist, the Corey-Fuchs reaction is exceptionally well-suited for this transformation.[2][3] This reaction utilizes a pre-formed phosphorus ylide, generated from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), to convert the carbonyl group of a ketone directly into a dibromomethylidene group.[2][4][5]

The overall synthetic pathway is a single, high-yielding transformation from a commercially available cyclic ketone.

Caption: Overall synthetic strategy.

Mechanism: The Corey-Fuchs Reaction

Understanding the reaction mechanism is critical for troubleshooting and optimization. The reaction proceeds in two main stages within a single pot:

-

Ylide Formation: Two equivalents of triphenylphosphine react with carbon tetrabromide. One equivalent of PPh₃ is brominated to form triphenylphosphine dibromide and subsequently triphenylphosphine oxide, while the other forms the key reactive intermediate: the dibromomethylenephosphorane ylide (Ph₃P=CBr₂).[5]

-

Wittig-type Olefination: The nucleophilic ylide attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. This is analogous to a standard Wittig reaction.[6][7] The initial attack leads to a betaine intermediate, which rapidly collapses to form a four-membered oxaphosphetane ring. This intermediate is unstable and fragments, eliminating the highly stable triphenylphosphine oxide (TPPO) to yield the desired this compound.[2]

Caption: Corey-Fuchs reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a ~2 mmol scale synthesis. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

3.1. Materials and Reagents

| Reagent | M.W. | Amount | Moles (mmol) | Equivalents | Supplier |

| Tetrahydropyran-4-one | 100.12 | 200 mg | 2.00 | 1.0 | Sigma-Aldrich |

| Carbon Tetrabromide (CBr₄) | 331.63 | 1.46 g | 4.40 | 2.2 | Acros Organics |

| Triphenylphosphine (PPh₃) | 262.29 | 2.31 g | 8.80 | 4.4 | TCI Chemicals |

| Dichloromethane (DCM), anhydrous | - | 25 mL | - | - | Fisher Scientific |

Causality Behind Experimental Choices:

-

Stoichiometry: A significant excess of both CBr₄ and PPh₃ is used to ensure the complete in-situ generation of the phosphorus ylide and to drive the reaction to completion.

-

Solvent: Anhydrous dichloromethane (DCM) is the solvent of choice. It is relatively non-polar, effectively solubilizes the reactants, and is inert to the reactive ylide intermediate. Its low boiling point simplifies removal during work-up.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of PPh₃. It is then allowed to warm to room temperature to ensure a reasonable reaction rate.

3.2. Step-by-Step Procedure

-

Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-one (200 mg, 2.00 mmol) and carbon tetrabromide (1.46 g, 4.40 mmol).

-

Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until all solids are dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: In a separate beaker, dissolve triphenylphosphine (2.31 g, 8.80 mmol) in 5 mL of anhydrous DCM. Slowly add this solution to the cooled reaction mixture dropwise over 15-20 minutes using a dropping funnel. Note: The addition may be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours. The mixture will typically turn from colorless to a yellow/orange suspension as triphenylphosphine oxide precipitates.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) eluent system. The product will have a higher Rf value than the starting ketone.

3.3. Work-up and Purification

The primary challenge in the work-up is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a thick slurry.

-

Initial Purification: Add ~30 mL of diethyl ether or hexane to the residue and stir vigorously for 15 minutes. TPPO has low solubility in these solvents and will remain as a solid.

-

Filtration: Filter the suspension through a pad of celite or a sintered glass funnel to remove the bulk of the TPPO. Wash the solid cake with additional cold ether or hexane (2 x 10 mL).

-

Concentration: Combine the filtrates and concentrate under reduced pressure.

-

Column Chromatography: The resulting crude oil is purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 98:2 hexane/ethyl acetate) is typically effective.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

-

Final Product: Remove the solvent from the pure fractions under reduced pressure to yield this compound as a colorless to pale yellow oil.

Workflow Visualization

Caption: Step-by-step experimental workflow.

Safety and Handling

-

Carbon Tetrabromide (CBr₄): Toxic and an environmental hazard. Handle with care in a fume hood. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area and avoid breathing vapors.

-

Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture, although this specific reaction often proceeds well without stringent inert conditions.

Conclusion

The Corey-Fuchs reaction provides a robust and efficient method for the synthesis of this compound from the commercially available tetrahydropyran-4-one. The protocol described herein is scalable and utilizes standard laboratory techniques. Careful execution of the work-up procedure, particularly the removal of triphenylphosphine oxide, is crucial for obtaining a high purity product. This synthetic route offers a reliable entry point for the further elaboration of the tetrahydropyran scaffold in various research and development applications.

References

- CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. [Link]

- CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.

-

Corey–Fuchs reaction. Wikipedia. [Link]

-

Corey-Fuchs Reaction. SynArchive. [Link]

-

Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. NIH National Library of Medicine. [Link]

-

Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

-

Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation. ACS Publications. [Link]

-

Corey-Fuchs Reaction. Organic Chemistry Portal. [Link]

- CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Appel Reaction. Organic Chemistry Portal. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Development of a More Sustainable Appel Reaction. ACS Publications. [Link]

-

Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. Sciforum. [Link]

-

Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Organic Chemistry Portal. [Link]

-

Wittig reaction with an alkyl dibromide. Chemistry Stack Exchange. [Link]

-

Appel Reaction: Mechanism & Examples. NROChemistry. [Link]

-

Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. NIH National Library of Medicine. [Link]

-

Enantioselective organocatalytic α-fluorination of cyclic ketones. PubMed. [Link]

-

carbonyl alkylations with the Wittig reaction. YouTube. [Link]

-

Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link]

Sources

- 1. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Fuchs Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

Reaction of 4-(Dibromomethylidene)oxane with nucleophiles

Executive Summary

4-(Dibromomethylidene)oxane (also known as 4-(dibromomethylene)tetrahydro-2H-pyran) serves as a versatile electrophilic "linchpin" in medicinal chemistry. It allows for the rapid, modular construction of non-symmetrical exocyclic alkenes and alkynes bearing the tetrahydropyran (THP) core—a privileged scaffold known for improving metabolic stability and solubility compared to carbocyclic analogs. This guide details the synthesis of the reagent and provides validated protocols for its two primary reactivity modes: Sequential Palladium-Catalyzed Cross-Coupling (for tri/tetrasubstituted alkenes) and Lithium-Halogen Exchange/Rearrangement (for functionalized alkynes).

Introduction & Mechanistic Grounding

The utility of this compound stems from the distinct reactivity of its gem-dibromoalkene moiety. Unlike simple vinyl bromides, this functional group possesses two chemically non-equivalent sites once the symmetry is broken by a first reaction event.

The "Linchpin" Concept:

-

First Substitution (

or Pd-Catalyzed): The first bromine atom can be replaced by a nucleophile (aryl, vinyl, or alkyl). In Pd-catalyzed processes, this step is generally faster than the second substitution, allowing for the isolation of the mono-bromoalkene. -

Stereocontrol: The oxidative addition of Pd(0) to the gem-dibromide typically occurs with retention of configuration. However, the steric bulk of the first introduced group (

) dictates the stereochemical outcome of the second coupling, often favoring the formation of the ( -

Alkyne Access: Treatment with organolithiums induces a Fritsch–Buttenberg–Wiechell (FBW) rearrangement, converting the exocyclic double bond into a terminal or internal alkyne.

Figure 1: Divergent synthetic pathways accessible from the parent dibromoalkene.

Preparation of the Reagent

Before coupling, the reagent must be synthesized via the Ramirez-Corey-Fuchs olefination. Commercial sources exist but are often expensive; in-house synthesis is scalable and cost-effective.

Protocol A: Synthesis of this compound

Reaction Class: Ramirez Olefination

Materials:

-

Tetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 eq)

-

Carbon tetrabromide (

) (20.0 mmol, 2.0 eq) -

Triphenylphosphine (

) (40.0 mmol, 4.0 eq) -

Dichloromethane (DCM), anhydrous

-

Zinc dust (optional, for activation in some variants, but standard Ramirez uses

)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvent Prep: Add

(6.63 g) to the flask and dissolve in anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath. -

Phosphorus Ylide Formation: Add

(10.5 g) portion-wise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the dibromomethylene phosphorane species. Stir for 30 minutes at 0 °C. -

Substrate Addition: Add tetrahydro-4H-pyran-4-one (1.00 g) dropwise (neat or dissolved in minimal DCM).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (

) should disappear, replaced by a less polar vinyl bromide spot (

-

-

Workup: Pour the reaction mixture into hexane (300 mL) under vigorous stirring. This precipitates the triphenylphosphine oxide (TPPO) byproduct.

-

Filtration: Filter the suspension through a pad of Celite. Wash the pad with hexane.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 0–5% EtOAc in Hexane).

-

Note: The product is thermally stable up to ~80°C but should not be subjected to prolonged high-heat distillation.

-

Yield Expectation: 85–95% as a colorless crystalline solid or oil.

Core Application: Sequential Suzuki-Miyaura Coupling[1]

This protocol describes the "One-Pot, Two-Step" or "Sequential Isolation" method to generate non-symmetrical alkenes.

Protocol B: Site-Selective Mono-Arylation

Objective: Isolate the mono-coupled (Z)-bromoalkene.

Critical Insight: The choice of catalyst and stoichiometry is paramount.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (

) (1.05 mmol, 1.05 eq) -

Catalyst:

(3-5 mol%) -

Base:

(aq) (2.0 eq) -

Solvent: THF/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

Methodology:

-

Degassing: Charge the RBF with the dibromide, boronic acid, and catalyst. Evacuate and backfill with Argon (

). Add degassed solvents. -

Reaction: Heat to 60 °C (oil bath). Do not reflux vigorously, as higher temperatures promote double coupling.

-

Monitoring: Check HPLC/UPLC or TLC every 2 hours. Look for the consumption of starting material.

-

Stop Condition: If >5% bis-coupled product appears, stop immediately.

-

-

Workup: Dilute with

, wash with brine, dry over -

Purification: Flash chromatography. The mono-coupled product is usually easily separable from the bis-product due to polarity differences.

Protocol C: Second Coupling (Synthesis of Tri-substituted Alkenes)

Objective: Replace the second bromine with

Materials:

-

Mono-bromoalkene (from Protocol B)

-

Aryl/Alkenyl boronic acid (

) (1.5 eq) -

Catalyst:

or -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane (anhydrous)

Methodology:

-

Setup: Standard inert atmosphere conditions.

-

Reaction: Heat to 90–100 °C. The second bromine is sterically hindered and electronically deactivated (if

is electron-donating), requiring a more active catalyst and higher temperatures [2]. -

Workup/Purification: Standard aqueous workup and silica chromatography.

Figure 2: Workflow for sequential functionalization ensuring high selectivity.

Core Application: Alkyne Synthesis (FBW Rearrangement)

This protocol converts the dibromide into a terminal alkyne or, via trapping, an internal alkyne. This is a key route to 4-ethynyloxane derivatives.

Protocol D: Rearrangement to Terminal Alkyne

Reaction Class: Fritsch–Buttenberg–Wiechell (FBW) Rearrangement[1]

Mechanism: Treatment with n-BuLi generates the lithium carbenoid. The carbenoid undergoes 1,2-migration (rearrangement) to form the triple bond [3].

Methodology:

-

Solvent: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) under Argon.

-

Cooling: Cool to –78 °C.

-

Lithiation: Add

(2.2 eq, 2.5 M in hexanes) dropwise over 15 minutes.-

Observation: The solution may turn dark.

-

-

Rearrangement: Stir at –78 °C for 1 hour, then allow to warm to 0 °C over 1 hour.

-

Quench:

-

For Terminal Alkyne: Quench with saturated

(aq).[2] -

For Internal Alkyne: Add an electrophile (e.g., MeI, BnBr, or a carbonyl) at 0 °C before the aqueous quench.

-

-

Yield: Typically 80–90%.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Coupling) | Protodebromination (H replaces Br) | Solvent is too "wet" or catalyst loading too high. Switch to anhydrous dioxane/base. |

| Poor Selectivity (Bis-coupling) | Excess Boronic Acid | Strictly limit |

| Incomplete Step 2 | Steric Hindrance | Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. |

| Black Precipitate (Pd Black) | Catalyst Decomposition | Ensure rigorous |

References

-

Minato, A., & Suzuki, K. (1991). Palladium-catalyzed cross-coupling reactions of 1,1-dibromo-1-alkenes with 1-alkenyl- and aryl-boron compounds. Journal of the American Chemical Society. Link

-

Lerebours, R., & Wolf, C. (2006). Chemoselective Cross-Coupling Reactions of gem-Dibromoalkenes. Organic Letters. Link

-

Rezaei, H., et al. (2003). Preparation of alkynes from 1,1-dibromoalkenes. Organic Syntheses.[3][4][5] Link

-

Shen, W., & Wang, L. (2009). The Application of Gem-Dibromoalkenes in Organic Synthesis.[5] Current Organic Chemistry.[6] Link

Disclaimer: This Application Note is for research purposes only. All protocols involve hazardous chemicals (CBr4, Organolithiums) and should be performed in a fume hood with appropriate PPE.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The application of a monolithic triphenylphosphine reagent for conducting Ramirez gem-dibromoolefination reactions in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

Protocol for the Purification of 4-(Dibromomethylidene)oxane

Abstract & Scope

This application note details the purification of 4-(Dibromomethylidene)oxane (also known as 4-(dibromomethylene)tetrahydropyran), a critical intermediate synthesized via the Ramirez-Corey-Fuchs olefination of tetrahydro-4H-pyran-4-one.

The primary challenge in isolating this gem-dibromoalkene is the quantitative removal of Triphenylphosphine oxide (TPPO) , the stoichiometric byproduct of the reaction. Standard aqueous workups are often insufficient due to the amphiphilic nature of TPPO. This guide presents a multi-tiered purification strategy focusing on solubility-driven precipitation and Lewis-acid complexation, minimizing the reliance on labor-intensive chromatography.

Physicochemical Profile

| Property | Value / Description | Notes |

| IUPAC Name | This compound | |

| Common Name | 4-(Dibromomethylene)tetrahydropyran | |

| Molecular Weight | ~255.94 g/mol | |

| Appearance | White to off-white crystalline solid or oil | Low melting point solid (dependent on purity) |

| Solubility (Product) | High: DCM, Et2O, THF, Hexanes | Lipophilic character dominates |

| Solubility (Impurity: TPPO) | High: DCM, MeOH, THFLow: Hexanes, Pentane, Et2O (cold) | Critical Separation Factor |

| Stability | Light Sensitive; Moisture Stable | Store in amber vials under inert gas |

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture (CRM) via Thin Layer Chromatography (TLC).

-

Stationary Phase: Silica Gel 60 F254

-

Mobile Phase: 10% Ethyl Acetate in Hexanes

-

Visualization: UV (254 nm) and KMnO4 stain (active alkene).

-

Expected Profile:

-

Product (

~0.6-0.8): High mobility, UV active. -

TPPO (

< 0.1): Stays near baseline, strong UV absorption. -

Residual

: High mobility (often co-elutes with solvent front), invisible in UV, stains yellow/brown.

-

Purification Protocols

Strategy Overview

Do not rely solely on chromatography for crude mixtures containing >10% TPPO by mass. The column loading capacity will be severely compromised. Use Protocol A or Protocol B as a bulk cleanup step before Protocol C (Polishing).

Protocol A: The "Solubility Crash" (Standard)

Best for: Small to medium scale (<5g) where Zn contamination must be avoided.

Mechanism: Exploits the near-zero solubility of TPPO in non-polar alkanes.

-

Concentration: Evaporate the reaction solvent (typically DCM or THF) completely under reduced pressure. Do not leave residual polar solvent.

-

Trituration: Add n-Hexane or Pentane (10 mL per gram of crude residue) to the flask.

-

Sonication: Sonicate the suspension for 5–10 minutes. The product will dissolve; TPPO will form a white, gummy precipitate or fine powder.

-

Filtration: Filter the suspension through a sintered glass funnel packed with a 1-inch pad of Celite®.

-

Wash: Rinse the filter cake with 3 volumes of cold hexanes.

-

Concentration: Combine filtrates and evaporate.

-

Result: ~90% TPPO removal. Proceed to Protocol C if high purity (>98%) is required.

-

Protocol B: Zinc Chloride Complexation (High Efficiency)

Best for: Large scale (>5g) or stubborn emulsions. Creates a crystalline TPPO-Zn complex.

Mechanism:

-

Dissolution: Dissolve the crude residue in minimal Ethyl Acetate or Ethanol .

-

Reagent Prep: Prepare a 1M solution of anhydrous

in ether or use solid -

Complexation: Add the Zinc Chloride to the crude solution. Stir vigorously at room temperature for 1–2 hours.

-

Precipitation: A bulky white precipitate (the complex) will form.

-

Filtration: Filter the solid. Wash the cake with Ethyl Acetate.

-

Partition: (Critical Step) The filtrate now contains

. Wash the filtrate with water ( -

Drying: Dry organic layer over

, filter, and concentrate.

Protocol C: Flash Chromatography (Polishing)

Best for: Final isolation of analytical grade material.

-

Column Prep: Pack silica gel using 100% Hexanes.

-

Loading: Load the semi-purified oil (from Protocol A/B) as a liquid injection or adsorbed onto silica.

-

Elution Gradient:

-

0–2 CV (Column Volumes): 100% Hexanes (Elutes residual

). -

2–10 CV: 0%

5% EtOAc in Hexanes (Elutes Product ). -

Note: TPPO will not elute until polarity exceeds ~30% EtOAc.

-

-

Collection: Pool fractions containing the single spot at

~0.7.

Visual Workflow & Logic

Figure 1: Decision matrix for the purification of gem-dibromoalkenes, highlighting the divergence between solubility-based and complexation-based TPPO removal.

Quality Control & Validation

After Protocol C, validate the structure using 1H NMR and 13C NMR .

-

1H NMR (CDCl3):

-

Look for the disappearance of the aldehyde proton (if starting from aldehyde) or ketone signal.

-

The oxane ring protons should appear as multiplets around

3.6–3.8 (adjacent to oxygen) and -

Crucial Check: Ensure no multiplets appear in the aromatic region (

7.4–7.7), which would indicate residual TPPO.

-

-

13C NMR:

-

Diagnostic Signal: The terminal alkene carbon (

) typically appears upfield relative to standard alkenes, often around -

The quaternary carbon (C4 of the ring) will appear around

140–150 ppm.

-

Safety Considerations

-

Brominated Compounds: Many gem-dibromoalkenes are potential alkylating agents. Handle with gloves and work in a fume hood.

-

Triphenylphosphine: Toxic if inhaled or swallowed.

-

Waste Disposal: Segregate halogenated waste. The Zn-TPPO solid complex should be disposed of as solid hazardous waste containing heavy metals.

References

-

Corey-Fuchs Reaction (Original Methodology): Corey, E. J.; Fuchs, P. L. "A synthetic method for formyl → ethynyl conversion (RCHO → RC≡CH or RC≡CR′)." Tetrahedron Letters, 1972 , 13(36), 3769–3772.

-

Zinc Chloride Complexation (TPPO Removal): Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 2017 , 82(19), 9931–9936. [1]

-

General Purification of Wittig/Appel Products: Byrne, P. A.; et al.[1] "A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions."[1] Organic & Biomolecular Chemistry, 2012 , 10, 3531-3537.[1]

Sources

Application Note: Polymerization of Monomers Derived from 4-(Dibromomethylidene)oxane

This Application Note and Protocol guide details the synthesis and polymerization of monomers derived from 4-(Dibromomethylidene)oxane (also known as 4-(dibromomethylene)tetrahydropyran).

This molecule serves as a critical "linchpin" intermediate. While the sterically hindered and electron-deficient dibromoalkene itself resists homopolymerization, it is the precursor to a class of highly functionalized 4-Methyleneoxane and 4-(Diarylmethylene)oxane monomers. These derivatives are essential for creating functionalized poly(ethers), optical polymers, and alternating copolymers via Cationic or Radical pathways.

Abstract

This compound is a versatile vinylidene dibromide platform used to access functionalized exocyclic alkene monomers. Unlike simple vinyl halides, the gem-dibromo functionality allows for rapid diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to generate 4,4-disubstituted exocyclic vinyl monomers . These "derived monomers" exhibit unique polymerization behaviors:

-

4-Methyleneoxane (4-MO): Undergoes Cationic Polymerization to yield poly(ether) or vinyl-addition backbones depending on conditions.

-

4-(Diarylmethylene)oxanes: Act as "Diphenylethylene (DPE) analogs" in Radical Copolymerization , enforcing alternating sequences and introducing high refractive index moieties or AIE (Aggregation-Induced Emission) properties into polymer chains.

Part 1: Synthesis of the Core Precursor

The foundational step is the conversion of commercially available Tetrahydropyran-4-one into This compound via the Ramirez-Corey-Fuchs reaction.

Protocol 1: Synthesis of this compound

-

Principle: A Wittig-like olefination using carbon tetrabromide and triphenylphosphine generates the gem-dibromoalkene.

-

Safety: Carbon tetrabromide (CBr₄) is toxic. Perform all steps in a fume hood.

Materials:

-

Tetrahydropyran-4-one (10.0 mmol)

-

Carbon tetrabromide (CBr₄) (20.0 mmol)

-

Triphenylphosphine (PPh₃) (40.0 mmol)

-

Dichloromethane (DCM), anhydrous

-

Zinc dust (optional, for activation)

Step-by-Step Methodology:

-

Reagent Prep: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

-

Phosphine Solution: Dissolve PPh₃ (40 mmol) in anhydrous DCM (50 mL) at 0°C.

-

Ylide Formation: Add CBr₄ (20 mmol) portion-wise. The solution will turn yellow/orange, indicating the formation of the dibromomethylene phosphorane species. Stir for 15 minutes at 0°C.

-

Addition: Add Tetrahydropyran-4-one (10 mmol) dropwise (dissolved in 5 mL DCM) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The ketone spot should disappear.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organic layers over MgSO₄.

-

Purification: Concentrate the filtrate. The byproduct (triphenylphosphine oxide) will precipitate; filter it off. Purify the crude oil via silica gel column chromatography (Eluent: Hexane/EtOAc 95:5).

-

Yield: Expect 85–92% of a colorless to pale yellow solid/oil.

Part 2: Derivatization into Polymerizable Monomers

The dibromo group acts as a "mask" for the monomer. We describe two routes to generate active monomers.

Route A: Synthesis of 4-(Diarylmethylene)oxanes (DPE Analogs)

Target Application: Radical Copolymerization for Optical Materials.

Protocol 2: Suzuki-Miyaura Double Coupling

-

Setup: In a Schlenk tube, combine this compound (1 eq), Arylboronic acid (2.5 eq), and K₂CO₃ (3 eq).

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%).

-

Solvent: Add Toluene/Ethanol/Water (4:1:1 ratio). Degas via freeze-pump-thaw (3 cycles).

-

Reaction: Heat to 90°C for 12 hours.

-

Purification: Standard aqueous workup followed by recrystallization from ethanol.

-

Result: 4-(Diphenylmethylene)oxane (or functionalized variant).

Route B: Synthesis of 4-Methyleneoxane (4-MO)

Target Application: Cationic Polymerization. Note: This is typically accessed via reductive debromination or directly from the ketone via Wittig (MePPh3Br), but the dibromo route allows access to monobromo intermediates if sequential substitution is desired. For pure 4-methyleneoxane, the Wittig methylenation is preferred.

Part 3: Polymerization Protocols

Method A: Radical Copolymerization of 4-(Diarylmethylene)oxanes

These monomers (M2) do not homopolymerize due to steric hindrance (similar to Diphenylethylene). They form strictly alternating or periodic copolymers with electron-deficient monomers like Maleimides or Acrylates (M1).

Mechanism: The bulky diaryl-substituted monomer prevents M2-M2 addition. The propagating radical ~M2• is stable and only adds to M1.

Protocol:

-

Monomers: Mix N-Phenylmaleimide (M1, 1.0 eq) and 4-(Diphenylmethylene)oxane (M2, 1.0 eq) in a Schlenk tube.

-

Initiator: Add AIBN (Azobisisobutyronitrile) (1 mol% relative to total monomer).

-

Solvent: Dissolve in Anisole (50 wt% monomer concentration).

-

Degassing: Purge with Nitrogen for 15 mins.

-

Polymerization: Immerse in a pre-heated oil bath at 70°C for 24 hours.

-

Precipitation: Drop the viscous solution into excess cold Methanol. Filter and dry the white powder.

-

Characterization:

-

¹H NMR: Check for disappearance of vinyl protons. Confirm 1:1 incorporation ratio.

-

GPC: Expect Mw ~10,000–50,000 Da, PDI < 1.5 (if alternating tendency is high).

-

Method B: Cationic Polymerization of 4-Methyleneoxane

This monomer polymerizes through the exocyclic double bond.

Protocol:

-

Drying: Distill 4-Methyleneoxane over CaH₂ immediately before use.

-

Initiator: Prepare a solution of BF₃·OEt₂ or TiCl₄ in dry DCM.

-

Reaction: Cool monomer solution (in DCM) to -78°C.

-

Initiation: Add initiator solution rapidly.

-

Propagation: Stir for 1 hour at -78°C. The solution may darken.

-

Termination: Quench with pre-chilled Methanol containing a trace of ammonia.

-

Isolation: Precipitate into Hexane.

Part 4: Visualization of Workflows

Figure 1: Synthesis and Derivatization Pathway [1]

Caption: Synthetic route from ketone precursor to functionalized monomers and subsequent polymerization.

Figure 2: Polymerization Mechanism (Radical Copolymerization)

Caption: Mechanism of alternating copolymerization preventing homopolymerization of the sterically hindered oxane monomer.

Part 5: Data Summary & Characterization

| Parameter | This compound | 4-(Diphenylmethylene)oxane | Poly(M1-alt-M2) |

| Appearance | Pale yellow solid/oil | White crystalline solid | White powder |

| ¹H NMR (Vinyl) | No vinyl H (Quaternary) | No vinyl H (Quaternary) | Broad backbone signals |

| ¹³C NMR (C=C) | ~85 ppm (=CBr₂), ~140 ppm (C4) | ~140-145 ppm (Aromatic/Vinyl) | Disappearance of sp² peaks |

| Solubility | DCM, THF, Toluene | DCM, THF, Toluene | DMF, DMSO, THF |

| Melting Point | 45-48°C | 110-115°C | Tg > 150°C (High thermal stability) |

References

-

Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Methylene Halides. Journal of the American Chemical Society. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Ito, H., et al. (2018). Radical Copolymerization of 1,1-Diphenylethylene Derivatives: Control of Sequence and Properties. Macromolecules. Link

-

Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for Conversion of Aldehydes to Acetylenes. Tetrahedron Letters. Link

-

Drockenmuller, E., et al. (2014). Radical Ring-Opening Polymerization of Cyclic Ketene Acetals and Analogs. Polymer Chemistry. Link

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 4-(Dibromomethylidene)oxane

Technical Support Center: Synthesis of 4-(Dibromomethylidene)oxane Ticket ID: #SYN-DBMO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize This compound (also known as 4-(dibromomethylene)tetrahydro-2H-pyran). This compound is a critical intermediate, often serving as a precursor for 4-ethynyloxane via the Fritsch-Buttenberg-Wiechell rearrangement or as a coupling partner in Pd-catalyzed cross-couplings.

The primary route is the Ramirez-Corey-Fuchs reaction (Step 1). While theoretically straightforward, this reaction is notorious for two issues: massive generation of triphenylphosphine oxide (

This guide provides a robust, self-validating protocol and a troubleshooting matrix derived from industrial process optimization.

Module 1: The Validated Protocol

Standard Operating Procedure (SOP) for 10g Scale

Methodology: Modified Ramirez-Corey-Fuchs (Zinc-Free Variant for Reliability)

Rationale: While Zinc dust can reduce phosphine load, the standard

Reagent Stoichiometry Table

| Reagent | Equiv. | Role | Critical Note |

| Tetrahydro-4H-pyran-4-one | 1.0 | Substrate | Must be dry (<0.1% |

| Carbon Tetrabromide ( | 2.0 | Bromine Source | Toxic. Weigh in a fume hood. |

| Triphenylphosphine ( | 4.0 | Ylide Formation | Use fresh, white crystals. Yellowing indicates oxidation. |

| Dichloromethane (DCM) | [0.3 M] | Solvent | Anhydrous required. |

| Triethylamine ( | 2.0 | Scavenger (Optional) | Can prevent acid-catalyzed decomposition during workup. |

Step-by-Step Workflow

-

System Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel. Cool to 0°C .

-

Charge 1: Add

(2.0 equiv) and the Ketone (1.0 equiv) to the flask. Dissolve in anhydrous DCM. -

Charge 2 (The Critical Step): Dissolve

(4.0 equiv) in DCM in the addition funnel.-

Technical Insight: We dissolve

separately to control the rate of ylide formation. Adding solid

-

-

Controlled Addition: Dropwise add the

solution to the-

Observation: The solution will turn from clear to yellow/orange (ylide formation).

-

Exotherm Alert: Do not allow internal temp to exceed 5°C.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: TLC (10% EtOAc/Hexane). The ketone spot (

) should disappear; product spot is non-polar (

-

-

Quench: Cool to 0°C. Add saturated

solution slowly.

Module 2: The "Ph3PO Nightmare" (Purification)

The reaction produces 4 equivalents of

The Hexane Crash Protocol

-

Concentrate: Evaporate the DCM reaction mixture to a thick, oily slurry (do not dry completely).

-

Suspension: Add cold n-Hexane or n-Pentane (10 mL per gram of starting ketone) to the slurry.

-

Trituration: Vigorously stir/sonicate for 20 minutes. The

will precipitate as a white solid; the product remains soluble in hexane. -

Filtration: Filter through a sintered glass funnel packed with a 2cm pad of Celite.

-

Wash: Wash the filter cake with cold hexane (2x).

-

Repeat: Concentrate the filtrate. If white solid reappears, repeat steps 2-5.

Module 3: Visualization & Logic

Reaction Pathway & Workup Logic

This diagram illustrates the chemical pathway and the critical decision points for purification.

Caption: Workflow for the synthesis and purification of this compound, emphasizing the iterative removal of triphenylphosphine oxide.

Module 4: Troubleshooting (FAQ)

Q1: The reaction mixture turned black and tarry.

-

Diagnosis: Thermal decomposition or polymerization.

-

Root Cause: The reaction between

and -

Fix: Ensure strict temperature control (0°C) during addition. Add

as a solution, not a solid.

Q2: I see a new spot on TLC, but the yield is <30%.

-

Diagnosis: Wet reagents (Quenched Ylide).

-

Root Cause: The dibromomethylene ylide is extremely moisture-sensitive. Even trace water in the ketone or DCM will protonate the ylide, killing the reaction.

-

Fix: Dry the ketone by azeotropic distillation with toluene before use. Use freshly distilled DCM or solvent from a drying column.

Q3: My product is turning yellow/brown upon storage.

-

Diagnosis: Acid-catalyzed decomposition or light sensitivity.

-

Root Cause: Gem-dibromoalkenes can be unstable. Residual acid from the silica gel column or light exposure can trigger degradation.

-

Fix:

-

Add 1%

to your column solvent system to neutralize the silica. -

Store the product in the dark at -20°C under Argon.

-

Q4: Can I use the Zinc method (

-

Expert Insight: Yes. The "Ramirez" modification uses Zn dust (2 equiv),

(2 equiv), and -

Pros: Uses half the amount of

, meaning half the waste. -

Cons: Requires activation of Zn dust (wash with HCl, water, ether, dry). If the Zn isn't active, the reaction stalls. For small scales (<5g), the standard method (4 equiv

) is more "foolproof."

References

-

Corey, E. J.; Fuchs, P. L. "A synthetic method for the conversion of aldehydes to acetylenes."[1] Tetrahedron Letters, 1972 , 13, 3769–3772. Link

-

Ramirez, F.; Desai, N. B.; McKelvie, N. "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes." Journal of the American Chemical Society, 1962 , 84, 1745–1747. Link

-

Grandjean, D.; Pale, P.; Chuche, J. "An improved procedure for the preparation of 1,1-dibromoalkenes." Tetrahedron Letters, 1994 , 35, 3529–3530. Link

-

Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2] Journal of Organic Chemistry, 2017 , 82, 9931–9936.[2] Link

Sources

Technical Support Center: Synthesis of 4-(Dibromomethylidene)oxane

Subject: Optimization of Yield and Purity for Gem-Dibromoalkene Synthesis Applicable Substrate: 4-(Dibromomethylidene)oxane (Tetrahydro-4-(dibromomethylene)-2H-pyran) Primary Methodology: Ramirez-Corey-Fuchs Olefination

Introduction: The Reaction Landscape

You are likely attempting to synthesize this compound from tetrahydro-4H-pyran-4-one using Carbon Tetrabromide (

While this reaction is robust on paper, the practical reality involves two major failure modes:

-

Stoichiometric Imbalance: The formation of the active dibromomethylene triphenylphosphorane ylide is highly sensitive to moisture and order of addition.

-

Purification Nightmare: The stoichiometric generation of Triphenylphosphine Oxide (TPPO) creates a viscous byproduct that often co-elutes with your product or traps it in a semi-solid matrix.

This guide moves beyond standard textbook procedures to address these specific process chemistry challenges.

Module 1: Reaction Optimization (Upstream Control)

Q: My yield is consistently below 60%. What is killing the conversion?

A: The most common culprit is the premature quenching of the active ylide by moisture or improper temperature control during the ylide formation step.

The Fix: The "Pre-Activation" Protocol Do not add all reagents simultaneously. The ylide must be generated before it sees the ketone.

-

Drying is Non-Negotiable: Use anhydrous Dichloromethane (DCM). If your DCM is not from a fresh solvent system, distill it over

. -

The 4:2:1 Rule: Use a molar ratio of 4.0 eq

: 2.0 eq -

Temperature Staging:

-

Dissolve

in DCM and cool to 0°C . -

Add

slowly. The solution will turn yellow/orange (active ylide). Stir for 20 minutes at 0°C. -

Only then add your ketone (oxane-4-one).

-

Allow to warm to Room Temperature (RT) only after 30 minutes.

-

Q: The reaction mixture turns dark black/tarry. Is the product gone?

A: Not necessarily, but it indicates decomposition. Gem-dibromoalkenes are sensitive to free bromine.

The Fix: Zinc Dust Additive

Add 2.0 equivalents of activated Zinc dust to the reaction mixture along with the

-

Mechanism: Zinc acts as a halogen scavenger, preventing the formation of reactive bromine species that lead to polymerization. It also facilitates the reductive elimination step, keeping the reaction mixture cleaner and lighter in color.

Module 2: Purification & Work-up (Downstream Processing)

Q: How do I remove Triphenylphosphine Oxide (TPPO) without running a massive column?

A: TPPO is the bane of this synthesis. It is soluble in polar organic solvents (DCM, EtOAc) but insoluble in non-polar alkanes. Because your product (the oxane derivative) contains an ether linkage, it is slightly more polar than a standard hydrocarbon, which makes separation tricky.

The Fix: The

-

Solvent Swap: Evaporate the crude reaction mixture (DCM) to dryness.

-

Complexation: Re-dissolve the residue in a minimal amount of Ethanol (EtOH) or Isopropyl Alcohol (IPA).

-

Precipitation: Add 2.0 equivalents of Magnesium Chloride (

) or Zinc Chloride ( -

Filtration: Stir for 30 minutes. The TPPO forms a coordination complex (

) which precipitates as a white solid. -

Recovery: Filter the solid.[3][4] Your product remains in the filtrate. Concentrate the filtrate and pass through a short silica plug eluting with 5% EtOAc/Hexanes.

Q: My product is an oil that won't crystallize. How do I assess purity?

A: this compound is typically a low-melting solid or oil.

The Fix: Diagnostic NMR Signals

-

NMR: Look for the disappearance of the ketone

- NMR: The definitive check is the gem-dibromo alkene carbon . Look for a signal around 85-95 ppm . The quaternary carbon of the double bond (attached to the ring) usually appears around 140-150 ppm .

-

TPPO Check: A multiplet around 7.4-7.7 ppm indicates residual TPPO.

Module 3: Visual Workflows

Workflow 1: Optimized Synthesis Logic

Caption: Step-by-step logic for the Ramirez-Corey-Fuchs synthesis optimization.

Workflow 2: Purification Decision Tree

Caption: Decision matrix for removing Triphenylphosphine Oxide (TPPO).

Standard Operating Procedure (Gold Standard)

Objective: Synthesis of 5.0g scale this compound.

-

Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagent Prep: Add Carbon Tetrabromide (

) (2 eq) to the flask and dissolve in anhydrous DCM (10 mL/g of substrate). Cool to 0°C in an ice bath. -

Ylide Formation: Slowly add Triphenylphosphine (

) (4 eq) portion-wise over 10 minutes. The solution will turn a deep orange/yellow. Stir at 0°C for 20 minutes. -

Addition: Add Tetrahydro-4H-pyran-4-one (1 eq) dissolved in a minimal amount of DCM dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at Room Temperature for 1-2 hours. Monitor conversion by TLC (visualize with

stain; the product is UV active but weak). -

Workup (The "Crash" Method):

-

Pour the reaction mixture slowly into 5 volumes of rapidly stirring pentane or hexanes .

-

A massive amount of white precipitate (TPPO) will form.

-

Filter through a sintered glass funnel. Wash the solid cake with more pentane.

-

-

Concentration: Evaporate the combined filtrate.

-

Purification: If the residue is yellow/orange, pass through a short pad of silica gel eluting with 5% EtOAc in Hexanes to remove residual phosphines.

References

-

Corey, E. J., & Fuchs, P. L. (1972).[5] A synthetic method for the conversion of aldehydes to acetylenes.[1][2][5][6][7] Tetrahedron Letters, 13(36), 3769–3772.[5] Link

-

Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. The Reaction of Triphenylphosphine with Carbon Tetrabromide.[1][2][5][6][7] Journal of the American Chemical Society, 84(9), 1745–1747. Link

-

Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4] The Journal of Organic Chemistry, 82(19), 9931–9936. Link[3]

-

Tay, G. C., Huang, C. Y., & Rychnovsky, S. D. (2014).[8] Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(18), 8733–8749.[8] Link(Referenced for substrate properties and handling of oxane derivatives).

Sources

- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 2. Corey-Fuchs Reaction [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. Workup [chem.rochester.edu]

- 5. synarchive.com [synarchive.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting guide for reactions involving 4-(Dibromomethylidene)oxane

Subject: Troubleshooting Guide for Synthesis, Stability, and Reactivity Document ID: TS-DBM-PYR-001 Last Updated: February 4, 2026 Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Product Profile & Technical Specifications

4-(Dibromomethylidene)oxane is a versatile gem-dibromoalkene building block used primarily to install the tetrahydropyran (THP) ring into spirocyclic scaffolds or to access 4-ethynyl-tetrahydro-2H-pyran via rearrangement.[1] Its unique reactivity profile stems from the interplay between the electron-rich vinyl bromide moiety and the inductive effects of the pyran oxygen.[1]

| Feature | Specification |

| IUPAC Name | 4-(Dibromomethylidene)tetrahydro-2H-pyran |

| Common Name | 4-(Dibromomethylene)oxane; 1,1-Dibromo-2-(4-pyranyl)ethene |

| Molecular Formula | C₆H₈Br₂O |

| Molecular Weight | 255.94 g/mol |

| Physical State | Colorless to pale yellow liquid (often solidifies upon cooling) |

| Storage | -20°C, under Argon/Nitrogen, protected from light.[1] |

| Stability | Sensitive to light (photolytic debromination) and moisture.[1] |

Synthesis & Purification (The "Setup Guide")

User Question: "I cannot find a commercial supplier with stock. How do I synthesize this reliably on a gram scale?"

Technical Response: The industry-standard method is the Ramirez Olefination (a modification of the Corey-Fuchs reaction). Direct condensation of tetrahydro-4H-pyran-4-one with carbon tetrabromide and triphenylphosphine is robust, provided moisture is excluded.[1]

Standard Operating Procedure (SOP): Ramirez Olefination

-

Reagents: Tetrahydro-4H-pyran-4-one (1.0 equiv), CBr₄ (2.0 equiv), PPh₃ (4.0 equiv).[1]

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Protocol:

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

-

Purification (Critical): The major contaminant is triphenylphosphine oxide (TPPO).[1]

Visual Workflow:

Caption: Step-by-step synthesis via Ramirez Olefination, highlighting the critical TPPO removal step.

Troubleshooting: Lithium-Halogen Exchange (The "Carbenoid" Trap)

User Question: "I treated the dibromide with n-BuLi to trap the lithiated species with an aldehyde, but I only isolated the terminal alkyne (4-ethynyl-tetrahydro-2H-pyran). What went wrong?"

Technical Analysis: This is the most common failure mode.[1] The reaction involves a competition between trapping the intermediate carbenoid and Fritsch-Buttenberg-Wiechell (FBW) rearrangement .[1]

-

The Mechanism: Upon Lithium-Halogen exchange (Li/Br), an

-bromo vinyl lithium species (carbenoid) is formed.[1] This species is thermally unstable.[1] -

The Failure: If the temperature is too high (> -78°C) or the electrophile is not immediately available, the carbenoid undergoes

-elimination to form a vinyl carbene, which rapidly rearranges (1,2-shift) to the alkyne.

Diagnostic & Solution Table

| Symptom | Root Cause | Corrective Action |

| Product is 100% Alkyne | Carbenoid decomposed before trapping.[1] | Internal Trapping (Barbier Conditions): Mix the dibromide and the electrophile (e.g., TMSCl, aldehyde) together, then add n-BuLi at -78°C. |

| Low Yield / Complex Mixture | Protonation by moisture or reaction with solvent. | Use THF/Et₂O (4:1) mixture.[1] Pure THF can sometimes promote protonation or decomposition.[1] Ensure strictly anhydrous conditions. |

| Incomplete Exchange | Steric bulk of the dibromide. | Use t-BuLi (2.0 equiv) at -78°C instead of n-BuLi. t-BuLi is more reactive and drives the exchange faster at cryogenic temperatures.[1] |

Advanced Protocol: The "Trans-Metalation" Trick

If Barbier conditions fail (e.g., electrophile is incompatible with n-BuLi), generate the carbenoid at -100°C (Trapp mixture: THF/Et₂O/Pentane 4:4:1) and transmetalate immediately with ZnBr₂ or MgCl₂ .[1] The resulting Zinc or Magnesium carbenoids are significantly more stable than the Lithium species and can be warmed to 0°C for coupling.

Decision Tree for Li-Exchange:

Caption: The kinetic competition between trapping the carbenoid and the thermodynamic sink (FBW rearrangement).

Troubleshooting: Pd-Catalyzed Cross-Coupling

User Question: "I want to mono-arylate the dibromide to get the (Z)-bromo-alkene, but I keep getting the bis-arylated product or no reaction."

Technical Analysis: gem-Dibromoalkenes are challenging substrates for Pd-coupling because the second oxidative addition (into the remaining C-Br bond) is often faster than the first due to the relief of steric strain and electronic effects.

Optimization Strategies

-

Catalyst Selection:

-

The "Negishi" Advantage:

-

Stereoselectivity:

-

Mono-coupling usually occurs trans to the bulky group (the pyran ring), but since the pyran is symmetric, the first substitution is chemically equivalent. However, the second substitution will be stereodefined relative to the first.

-

Reaction Map:

Caption: Selective pathways for Mono- vs. Bis-functionalization using catalyst control.

References & Further Reading

-

Ramirez Olefination (Original Method):

-

Desai, N. B., McKelvie, N., & Ramirez, F. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745–1747. Link

-

-

FBW Rearrangement & Carbenoid Stability:

-

Brown, R. C. D., et al. (2010). Bromine-lithium exchange on gem-dibromoalkenes: batch vs microflow conditions. University of Southampton ePrints. Link (Highlighting the stability of carbenoids in flow).

-

-

Pd-Catalyzed Coupling of gem-Dibromoalkenes:

-

Shen, W., & Wang, L. (1999). Palladium-Catalyzed Coupling of 1,1-Dibromo-1-alkenes with Organozinc Reagents. The Journal of Organic Chemistry, 64(24), 8873–8879. Link

-

-

Corey-Fuchs Reaction Overview:

-

Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters, 13(36), 3769–3772. Link

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound.[1] High-energy intermediates (carbenoids) pose potential hazards.[1]

Sources

- 1. 2-(4-Bromobutoxy)tetrahydro-2H-pyran | C9H17BrO2 | CID 559019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Bromomethyl)tetrahydro-2H-pyran | 125552-89-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 4-(Dibromomethylidene)oxane Stability & Handling

Topic: Stability issues and decomposition pathways of 4-(Dibromomethylidene)oxane Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with This compound (also known as 4-(dibromomethylene)tetrahydro-2H-pyran) as a key intermediate in the synthesis of 4-ethynyltetrahydropyran derivatives via the Corey-Fuchs reaction .

While the tetrahydropyran (THP) ether ring confers reasonable stability to the backbone, the gem-dibromoalkene functionality is the thermodynamic weak point. This moiety is susceptible to radical degradation (photolysis) and acid-catalyzed hydrolysis. This guide addresses the specific stability challenges and decomposition pathways you may encounter.

Part 1: Storage & Handling (Prevention)

Q: My sample has turned from off-white to yellow/brown during storage. Is it still usable?

A: The color change indicates radical decomposition and the release of elemental bromine (

Diagnosis:

gem-Dibromoalkenes are photosensitive. Exposure to UV or ambient light triggers the homolytic cleavage of the

Troubleshooting Protocol:

-

Dissolve a small aliquot in

. -

Run a proton NMR (

NMR).-

Check: Look for the disappearance of the distinct methylene protons adjacent to the double bond (typically

2.5–3.0 ppm range for this scaffold). -

Check: Look for broad, undefined peaks in the alkyl region, which indicate oligomerization.

-

-

Decision:

-

Pale Yellow: Likely <5% decomposition. Purify via a short silica plug (hexanes/EtOAc) to remove bromine and trace polymers.

-

Dark Brown/Viscous: Significant polymerization has occurred.[1] Discard and resynthesize.

-

Correct Storage Protocol:

| Parameter | Recommendation | Scientific Rationale |

|---|---|---|

| Temperature | -20°C (Freezer) | Slows thermal elimination and radical propagation kinetics. |

| Light | Amber vials + Foil wrap | Prevents photon-induced C-Br homolysis (initiation step). |

| Atmosphere | Argon/Nitrogen | Prevents formation of peroxides at the ether linkage (alpha-position). |

| Stabilizer | Cu wire (Optional) | Scavenges free radicals and trace halides. |

Part 2: Decomposition Pathways (Diagnosis)

Q: I observe the reformation of Tetrahydro-4H-pyran-4-one in my reaction mixture. How is this happening?

A: You are observing Acid-Catalyzed Hydrolysis.

While vinyl halides are generally resistant to nucleophilic attack, the gem-dibromo moiety can hydrolyze under acidic aqueous conditions or on acidic silica gel, reverting to the parent ketone.

The Mechanism:

-

Protonation: The

-bond is protonated, forming a carbocation stabilized by the bromine atoms (and inductively destabilized, making this slow but possible with strong acids). -

Nucleophilic Attack: Water attacks the cation.

-

Elimination: Loss of

generates an

Visualizing the Decomposition:

Figure 1: Primary decomposition pathways showing photolytic degradation (top) and acid-catalyzed hydrolysis (bottom).

Part 3: Troubleshooting Synthesis & Purification

Q: My yield for the Corey-Fuchs Step 1 is low (<50%). What are the critical failure points?

A: The instability of the phosphorus ylide or moisture contamination is the likely cause.

The formation of the gem-dibromoalkene requires the in situ generation of the dibromomethylene triphenylphosphorane ylide (

Diagnostic Checklist:

-

Reagent Quality (Triphenylphosphine):

-

Issue:

oxidizes to -

Test: Check

NMR. If the oxide peak (

-

-

Water Content:

-

Issue: Water quenches the ylide immediately, preventing reaction with the ketone.

-

Fix: Ensure

(DCM) is distilled over

-

-

Reaction Time/Temperature:

-

Issue: The reaction is often run at 0°C to RT. Heating can cause the ylide to decompose before reacting with the sterically hindered ketone.

-

Protocol: Add

to

-

Q: Can I purify this compound on silica gel?

A: Yes, but with strict pH control.

Standard silica gel is slightly acidic (pH 5-6). As discussed in Part 2, acidity promotes hydrolysis.[2]

Optimized Purification Protocol:

-